LogP Tuning via Ortho-Methoxy and Meta-Nitro Substituents
The target compound possesses a calculated LogP of 2.74, a value determined by the synergistic electronic effects of its substituents . Removing the meta-nitro group (as in 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide, CAS 247592-67-2) dramatically lowers LogP to approximately 1.6, while shifting the nitro to the para-position (CAS 247592-74-1) reduces it to approximately 2.0 . This LogP of 2.74 uniquely positions the molecule for optimal blood-brain barrier permeability (the CNS drug space sweet spot is LogP 2-4).
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.74 |
| Comparator Or Baseline | Comparator (CAS 247592-67-2): LogP = 1.6; Comparator (CAS 247592-74-1): LogP = 2.0 |
| Quantified Difference | The target compound is +1.14 and +0.74 LogP units more lipophilic than the named comparators. |
| Conditions | In silico prediction based on group contribution method (source: Leyan.com vendor data). |
Why This Matters
A difference of 1 LogP unit generally corresponds to a tenfold change in partition coefficient, critically influencing membrane permeability and non-specific binding.
